

Environmental Fate and Degradation of Fentin Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Fentin acetate*

Cat. No.: *B1672543*

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Abstract: **Fentin acetate**, an organotin fungicide, undergoes several degradation processes in the environment, including hydrolysis, photolysis, and microbial degradation. The primary degradation pathway involves rapid hydrolysis to its principal metabolite, triphenyltin hydroxide (fentin hydroxide). Subsequent degradation cleaves the phenyl groups from the tin atom, leading to the formation of diphenyltin and monophenyltin compounds, and ultimately, inorganic tin salts. This guide provides a comprehensive overview of the environmental fate of **fentin acetate**, summarizing key quantitative data, detailing experimental protocols for degradation studies, and visualizing the core degradation pathways.

Abiotic Degradation Pathways

Abiotic degradation is a primary route for the transformation of **fentin acetate** in the environment, driven by chemical and physical processes such as hydrolysis and photolysis.

1.1. Hydrolysis

Hydrolysis is the most significant initial step in the degradation of **fentin acetate**. In the presence of water, the acetyl group is cleaved, rapidly converting **fentin acetate** to triphenyltin hydroxide.^{[1][2]} This reaction is influenced by pH and temperature. **Fentin acetate** is unstable in acidic, neutral, and alkaline aqueous solutions.^[2]

Quantitative Data for Hydrolysis

Parameter	Condition	Value	Reference
Half-life (DT50)	22 °C; pH 5, 7, or 9	< 3 hours	[2]
Completion	20 °C; in water	Almost complete within 8 hours	[1]

1.2. Photolysis

Sunlight contributes to the degradation of **fentin acetate** and its hydrolytic products.[2] The primary mechanism involves the absorption of light energy, leading to the cleavage of the tin-carbon bonds.[1]

Quantitative Data for Photolysis

Parameter	Medium	Condition	Value	Reference
Atmospheric Half-life	Air (vapor-phase)	Reaction with hydroxyl radicals	~2.7 days (estimated)	[2]
Aqueous Degradation	Pure Water	Sunlight (for Triphenyltin Hydroxide)	~72% degradation in 36 days	[2]

Biotic Degradation

Microbial activity in soil is crucial for the complete breakdown of **fentin acetate** and its metabolites.

2.1. Soil Metabolism

In soil, **fentin acetate** is subject to degradation by microorganisms under both aerobic and anaerobic conditions. The process involves the stepwise removal of phenyl groups, ultimately leading to the mineralization of the organotin compound.[1] Bacteria have been identified as capable of cleaving the aryl-tin bonds.[2]

Quantitative Data for Soil Degradation

Parameter	Condition	Value	Reference
Degradation Time	Aerobic; 11-16 °C	< 6 weeks	[2]
Degradation Time	Anaerobic; 11-16 °C	6 - 18 weeks	[2]
DT50 (Lab)	20 °C	46 days	[3]
DT50 (Typical)	Field Conditions	140 days	[3]
Mineralization Half-life	Soil	~140 days	[2]
Overall Persistence	Soil	Almost completely degraded within one year	[1]

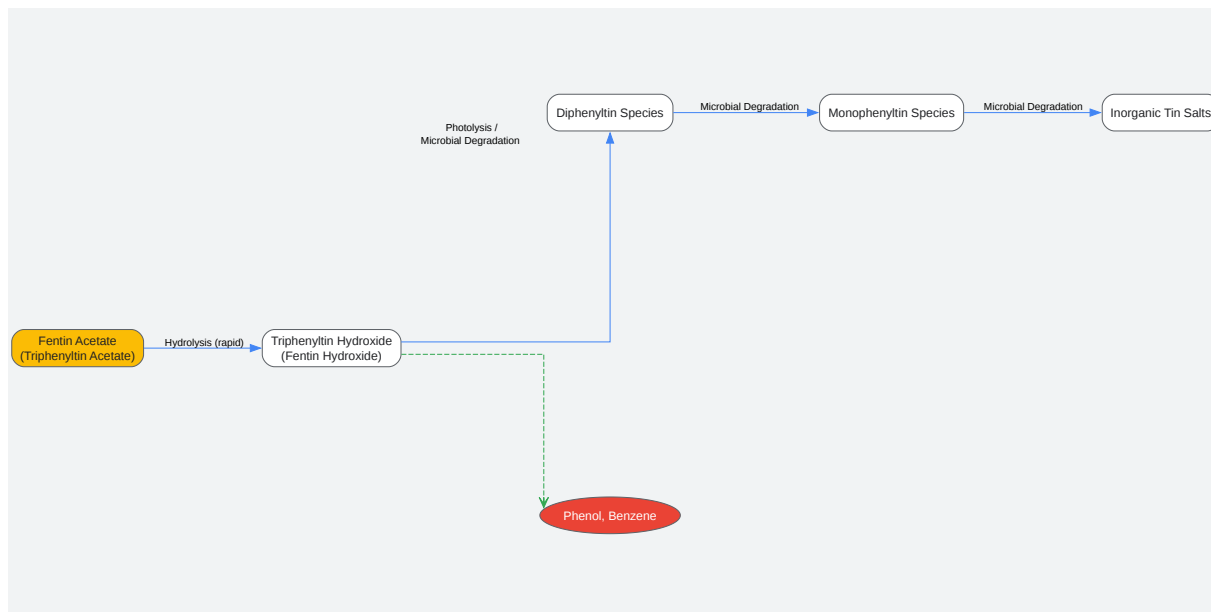
Environmental Mobility

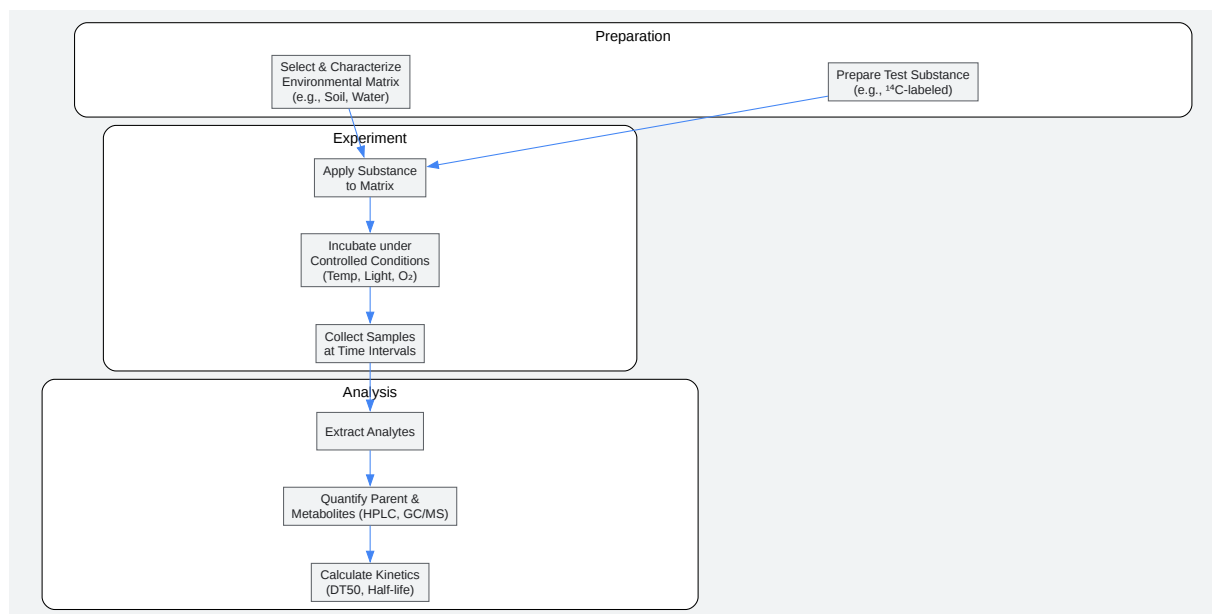
3.1. Adsorption and Desorption in Soil

Fentin acetate and its primary degradation product, triphenyltin hydroxide, exhibit strong adsorption to soil particles. This characteristic results in low mobility within the soil profile and a low potential for leaching into groundwater.[2][4]

Overall Degradation Pathway and Metabolites

The environmental degradation of **fentin acetate** follows a sequential pathway. It begins with the rapid hydrolysis to triphenyltin hydroxide, which is then progressively de-phenylated by microbial and photolytic action to form diphenyltin and monophenyltin species. The ultimate fate is the formation of non-toxic inorganic tin salts.[1] Other minor degradation products can include phenol and benzene.[1]





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